A-1210477

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

A-1210477 是一种选择性髓样细胞白血病 1 (MCL-1) 抑制剂,属于 B 细胞淋巴瘤 2 (BCL-2) 蛋白家族成员。MCL-1 是一种抗凋亡蛋白,通过阻止凋亡在癌细胞存活中起着至关重要的作用。 This compound 以高亲和力和特异性与 MCL-1 结合,促进 MCL-1 依赖性癌细胞的凋亡 .

准备方法

合成路线和反应条件

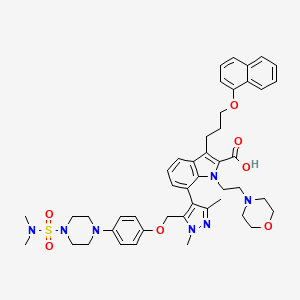

A-1210477 通过多步合成过程合成,涉及各种化学反应。 该化合物的化学名称为 7- (5- ( (4- (4- (N,N-二甲基磺酰基)哌嗪-1-基)苯氧基)甲基)-1,3-二甲基-1H-吡唑-4-基)-1- (2-吗啉代乙基)-3- (3- (萘-1-氧基)丙基)-1H-吲哚-2-羧酸 . 合成过程涉及以下关键步骤:

- 吡唑环的形成。

- 引入吲哚部分。

- 连接萘氧基丙基基团。

- 添加吗啉代乙基基团。

- 最后与二甲基磺酰基哌嗪衍生物偶联。

工业生产方法

This compound 的工业生产遵循类似的合成路线,但经过优化以适应大规模生产。 这涉及使用高通量反应器、自动化合成和纯化技术,以确保最终产品的高产率和纯度 .

化学反应分析

反应类型

A-1210477 会发生各种化学反应,包括:

氧化: 该化合物在特定条件下可被氧化,形成氧化衍生物。

还原: 还原反应可用于修饰分子内的某些官能团。

常用试剂和条件

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化锂铝等还原剂。

主要产品

科学研究应用

Breast Cancer

A study demonstrated that A-1210477 effectively induces rapid apoptosis in breast cancer cell lines by targeting MCL-1, suggesting its potential as a therapeutic agent for this type of cancer .

Esophageal Squamous Cell Carcinoma (ESCC)

In research involving ESCC, this compound treatment resulted in decreased cellular proliferation and reduced tumor burden in mouse models. The compound acted as both an anti-proliferative and pro-apoptotic agent, highlighting its clinical implications for treating ESCC .

Acute Myeloid Leukemia (AML)

This compound was evaluated in AML cell lines and mouse models, where it exhibited efficacy against ABT-resistant cells. This indicates its potential as a targeted therapy for patients with hematological malignancies .

Non-Small Cell Lung Cancer (NSCLC)

The compound has also been shown to synergize with other BCL-2 inhibitors like navitoclax in NSCLC models, enhancing the overall anti-cancer effect .

Case Studies

作用机制

A-1210477 通过特异性结合 MCL-1 的 BH3 结构域发挥作用,从而阻止 MCL-1 与促凋亡蛋白(如 BAX 和 BAK)的相互作用。 这种对 MCL-1 相互作用的破坏导致内在凋亡途径的激活,导致 MCL-1 依赖性癌细胞发生凋亡 . 该化合物对 MCL-1 的高亲和力和选择性使其成为研究凋亡分子机制和开发靶向癌症疗法的宝贵工具 .

相似化合物的比较

A-1210477 与其他 MCL-1 抑制剂进行比较,例如:

UMI-77: 另一种 MCL-1 抑制剂,与 this compound 相比,效力较低,特异性也较低.

S63845: 一种强效的 MCL-1 抑制剂,对 MCL-1 的亲和力高于 this compound.

ABT-263 (Navitoclax): 一种 BCL-2/BCL-XL 抑制剂,可与 this compound 联用以增强其抗癌作用.

This compound 独特之处在于它对 MCL-1 的高度选择性,以及它克服对其他 BCL-2 家族抑制剂的耐药性 .

生物活性

A-1210477 is a selective small-molecule inhibitor of the anti-apoptotic protein MCL-1, which plays a critical role in the survival of various cancer cells. This compound has garnered attention for its ability to induce apoptosis in cancer cells that are MCL-1 dependent, and it has shown promise in combination therapies with other anti-cancer agents. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in different cancer types, and relevant research findings.

This compound functions primarily by binding to MCL-1 with high affinity, disrupting its interactions with pro-apoptotic proteins such as BIM and NOXA. This disruption leads to the induction of intrinsic apoptosis pathways. The compound has been characterized by its ability to:

- Induce Apoptosis : this compound triggers intrinsic apoptosis in multiple cancer cell lines by elevating MCL-1 levels and disrupting MCL-1–BIM complexes, thus promoting cell death pathways independent of classical mechanisms involving BAX/BAK .

- Synergize with Other Drugs : It has been shown to enhance the efficacy of other BCL-2 family inhibitors like navitoclax, making it a valuable candidate for combination therapies .

Efficacy in Cancer Models

A series of studies have demonstrated the effectiveness of this compound across various cancer types, particularly in hematological malignancies and solid tumors.

Table 1: Summary of Efficacy Studies

| Cancer Type | Cell Lines/Models | IC50 (µM) | Observations |

|---|---|---|---|

| Multiple Myeloma | H929, RPMI-8226 | 0.5 - 5 | Induces apoptosis; synergizes with navitoclax |

| Acute Myeloid Leukemia (AML) | HL-60, MOLM-13, MV4-11 | 0.1 - 10 | Inhibits viability irrespective of ABT resistance |

| Esophageal Squamous Cell Carcinoma (ESCC) | Chemically induced mouse model | Not specified | Reduces tumor burden; increases apoptotic cells |

| Triple-Negative Breast Cancer | Various cell lines | Not specified | Dependent on BCL-xL and MCL-1 for survival |

Case Studies

Case Study 1: Multiple Myeloma

In a study involving multiple myeloma cell lines, this compound was shown to induce significant apoptosis. The compound disrupted MCL-1–BIM complexes effectively at low concentrations, leading to enhanced cell death compared to controls .

Case Study 2: Acute Myeloid Leukemia

Research indicated that this compound could overcome resistance to ABT-737 in AML models. Treatment with this compound resulted in a significant reduction in cell viability across multiple resistant AML cell lines .

Case Study 3: Esophageal Squamous Cell Carcinoma

In vivo studies demonstrated that this compound treatment led to a marked increase in apoptotic cells within ESCC tissues, correlating with reduced tumor growth in mouse models . Quantitative immunohistochemistry revealed a significant increase in cleaved caspase 3 expression following treatment.

Research Findings

Recent studies have elucidated several key findings regarding the biological activity of this compound:

- Concentration-Dependent Effects : The compound exhibits varying effects based on concentration; lower concentrations primarily induce apoptosis through MCL-1 inhibition while higher concentrations may trigger alternative apoptotic pathways .

- MCL-1 Protein Elevation : Interestingly, this compound also causes an elevation in MCL-1 protein levels without corresponding increases in mRNA, suggesting post-translational modifications or stabilization as a mechanism .

- Rapid Apoptosis Induction : Apoptosis can occur within hours of exposure to this compound, indicating its potential for rapid therapeutic effects .

属性

IUPAC Name |

7-[5-[[4-[4-(dimethylsulfamoyl)piperazin-1-yl]phenoxy]methyl]-1,3-dimethylpyrazol-4-yl]-1-(2-morpholin-4-ylethyl)-3-(3-naphthalen-1-yloxypropyl)indole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H55N7O7S/c1-33-43(41(49(4)47-33)32-60-36-19-17-35(18-20-36)51-22-24-52(25-23-51)61(56,57)48(2)3)40-14-8-13-38-39(15-9-29-59-42-16-7-11-34-10-5-6-12-37(34)42)45(46(54)55)53(44(38)40)26-21-50-27-30-58-31-28-50/h5-8,10-14,16-20H,9,15,21-32H2,1-4H3,(H,54,55) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMVAWGSQPHFXKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C2=CC=CC3=C2N(C(=C3CCCOC4=CC=CC5=CC=CC=C54)C(=O)O)CCN6CCOCC6)COC7=CC=C(C=C7)N8CCN(CC8)S(=O)(=O)N(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H55N7O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

850.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does A-1210477 interact with its target MCL-1?

A1: this compound binds directly to the BH3-binding groove of MCL-1, mimicking the interaction of pro-apoptotic BH3-only proteins. [] This disrupts the interaction between MCL-1 and pro-apoptotic proteins like BAK and BIM, freeing them to induce apoptosis. [, , , ]

Q2: What are the downstream effects of MCL-1 inhibition by this compound?

A2: By inhibiting MCL-1, this compound promotes the activation of pro-apoptotic proteins like BAK and BAX. [, , ] This leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspases, ultimately triggering apoptosis. [, , ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C43H49N7O7S, and its molecular weight is 792.0 g/mol.

Q4: What is known about the stability of this compound under various conditions and potential formulation strategies to improve its stability, solubility, or bioavailability?

A4: While the research focuses on the biological activity of this compound, specific details regarding its stability under various conditions and formulation strategies are not explicitly provided.

Q5: Which cancer cell lines are sensitive to this compound in vitro?

A5: this compound has demonstrated efficacy against a variety of cancer cell lines in vitro, including:

- Acute Myeloid Leukemia (AML): OCI-AML3, MOLM13, MV4-11, HL-60, KG-1, Kasumi [, , , , ]

- Acute Lymphoblastic Leukemia (ALL): Bal-KHc []

- Multiple Myeloma: H929, MM.1S [, ]

- Cervical Cancer: HeLa, C33A, SiHa, CaSki []

- Esophageal Squamous Cell Carcinoma (ESCC): 4-nitroquinoline-1-oxide (4-NQO)-induced ESCC mouse model []

- Triple-Negative Breast Cancer (TNBC): MDA-MB-231 [, , ]

- Diffuse Large B Cell Lymphoma (DLBCL): U-2946 []

Q6: Has this compound shown efficacy in vivo, and if so, in which animal models?

A6: Yes, this compound has shown promising antitumor activity in vivo:

- AML: this compound reduced AML cell burden in xenograft mouse models using MOLM13 and patient-derived AML cells. []

- ESCC: this compound decreased tumor formation and weight loss in a dose-dependent manner in a mouse model of ESCC induced by 4-NQO. []

Q7: Are there any clinical trials currently underway with this compound?

A7: While this compound has shown promising preclinical results, the provided research does not mention any ongoing clinical trials.

Q8: What are the known mechanisms of resistance to this compound?

A8: Research suggests that resistance to this compound can emerge through:

- Upregulation of other anti-apoptotic BCL-2 family members: Increased expression of BCL-XL, BCL-2 A1, or BFL-1 has been observed in some this compound-resistant cells. [, , ]

- Activation of alternative pro-survival pathways: Increased activity of the MAPK pathway, leading to elevated MCL-1 expression, has been linked to this compound resistance. []

- Metabolic reprogramming: Targeting glutamine metabolism can sensitize resistant cells to this compound, suggesting metabolic adaptation as a resistance mechanism. [, ]

Q9: Does cross-resistance exist between this compound and other anti-cancer agents?

A9: The research highlights a potential for cross-resistance between this compound and venetoclax (ABT-199), a BCL-2 selective inhibitor. Venetoclax treatment can lead to upregulation of MCL-1, conferring resistance to this compound. [] Conversely, this compound can overcome resistance to ABT-737, a BCL-2/BCL-XL inhibitor, in AML cells by targeting MCL-1. []

Q10: Which combination therapies involving this compound have shown promise in preclinical studies?

A10: this compound has demonstrated synergistic anti-cancer activity in combination with several agents, including:

- Other BH3 mimetics: Combining this compound with venetoclax (ABT-199), ABT-263 (navitoclax), or A-1155463 (BCL-XL inhibitor) has shown synergistic effects in various cancer cell lines. [, , , , , ]

- CDK9 inhibitors: Co-administration of this compound with CDK9 inhibitors downregulates MCL-1 expression and enhances apoptosis in ABT-199-resistant cells. []

- MEK inhibitors: Combined treatment with this compound and the MEK inhibitor cobimetinib effectively reverses apoptosis resistance in BRAFV600E-mutant colorectal cancer cells by suppressing MCL-1 expression. [, ]

- mTOR inhibitors: this compound synergizes with mTOR inhibitors like AZD2014 and rapamycin to induce apoptosis in AML cells, suggesting a role for mTOR signaling in this compound resistance. []

Q11: What is the rationale for combining this compound with other agents?

A11: Combining this compound with other agents aims to:

- Overcome resistance mechanisms: Targeting multiple anti-apoptotic proteins or pro-survival pathways can enhance efficacy and potentially prevent or delay resistance development. [, , , , , , , , ]

- Achieve synergistic cytotoxicity: Combining this compound with other drugs can induce greater cell death than either agent alone. [, , , , , ]

Q12: Are there any known biomarkers to predict the efficacy of this compound or monitor treatment response?

A12: The level of MCL-1 expression in cancer cells is suggested as a potential biomarker for predicting sensitivity to this compound. [, , ] Additionally, the ratio of BIM to BCL-2 has been implicated as a predictor of sensitivity to ABT-199, and considering the interplay between MCL-1 and BCL-2, this ratio could potentially be investigated for this compound as well. []

Q13: Have there been any studies exploring targeted delivery strategies for this compound?

A13: One study describes a biomimetic nanomedicine utilizing apolipoprotein E (ApoE) peptide-decorated red blood cell membrane and pH-sensitive dextran nanoparticles for brain-targeted delivery of this compound in combination with ABT-263 for glioblastoma therapy. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。